molecular formula C11H14N4OS B2906626 1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1389783-55-4

1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Katalognummer B2906626
CAS-Nummer: 1389783-55-4
Molekulargewicht: 250.32
InChI-Schlüssel: PLUVGFWKJMZZFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in several signaling pathways that regulate cell growth, differentiation, and survival.

Wirkmechanismus

1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide exerts its effects by inhibiting GSK-3β, which is a key enzyme involved in several signaling pathways that regulate cell growth, differentiation, and survival. GSK-3β is known to phosphorylate several substrates, including beta-catenin, tau protein, and insulin receptor substrate-1 (IRS-1), which are involved in various cellular processes. By inhibiting GSK-3β, 1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can modulate these signaling pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, cell cycle arrest, reduction of beta-amyloid plaques, improvement of cognitive function, improvement of insulin sensitivity and glucose uptake, and reduction of pro-inflammatory cytokines and chemokines. These effects are mediated through the inhibition of GSK-3β and modulation of its downstream signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. This specificity also allows for the identification of novel substrates and downstream targets of GSK-3β. However, one of the limitations of 1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is its solubility and stability, which can affect its efficacy and bioavailability in vivo.

Zukünftige Richtungen

1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. In the future, 1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide may have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, diabetes, and inflammation. Further research is needed to elucidate the full spectrum of its therapeutic potential and to optimize its pharmacological properties. Additionally, the identification of novel substrates and downstream targets of GSK-3β may lead to the development of new therapeutic strategies for the treatment of various diseases.

Synthesemethoden

1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most commonly used methods involves the reaction of 2-(prop-2-yn-1-yl)aniline with thiosemicarbazide in the presence of acetic acid, followed by cyclization using phosphorus oxychloride. The resulting product is then treated with piperidine-4-carboxylic acid to obtain 1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and inflammation. In cancer, 1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease, 1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes, 1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has been shown to improve insulin sensitivity and glucose uptake. In inflammation, 1-(prop-2-yn-1-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Eigenschaften

IUPAC Name

1-prop-2-ynyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-2-5-15-6-3-9(4-7-15)10(16)13-11-14-12-8-17-11/h1,8-9H,3-7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUVGFWKJMZZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.